2,3,4,5,6-Pentabromoethylbenzene
Overview
Description
2,3,4,5,6-Pentabromoethylbenzene is an organic compound with the molecular formula C8H5Br5. It is a solid with a high bromine content (80 wt %) and a melting point of 136-138°C . This compound is primarily used as a flame retardant due to its high bromine content, which makes it effective in inhibiting combustion .
Mechanism of Action
Target of Action
2,3,4,5,6-Pentabromoethylbenzene is a simple aromatic halogenated organic compound It’s known that halogenated organics generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms .
Mode of Action
As a halogenated organic compound, it is generally unreactive
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its absorption and distribution in the body.
Result of Action
It’s known to be toxic and an irritant , suggesting that it could have adverse effects at the cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its insolubility in water could affect its behavior in aqueous environments . Additionally, it’s recommended to store this compound in a refrigerator , suggesting that temperature could influence its stability.
Biochemical Analysis
Biochemical Properties
Pentabromoethylbenzene plays a significant role in biochemical reactions, particularly as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules. Notably, pentabromoethylbenzene binds with the retinoid X receptor α (RXRα) but not with peroxisome proliferator receptor γ (PPARγ) . This interaction enhances the activity of the RXRα/PPARγ heterodimer, influencing adipogenesis and lipid metabolism.
Cellular Effects
Pentabromoethylbenzene affects various cell types and cellular processes. It has been shown to induce adipogenesis in 3T3-L1 cells at nanomolar concentrations . This compound influences cell signaling pathways, including the AMP-activated protein kinase (AMPK) and phosphoinositide-3-kinase (PI3K)/protein kinase B (AKT) pathways, leading to increased lipid storage and adipocyte hypertrophy . Additionally, pentabromoethylbenzene can alter gene expression related to lipid metabolism and adipogenesis.
Molecular Mechanism
The molecular mechanism of pentabromoethylbenzene involves its binding interactions with biomolecules and subsequent changes in gene expression. Pentabromoethylbenzene binds to RXRα, enhancing the activity of the RXRα/PPARγ heterodimer . This interaction tightens the binding of the heterodimer to PPAR response elements, promoting adipogenesis. Furthermore, pentabromoethylbenzene disrupts the AMPK and PI3K/AKT signaling pathways, contributing to its obesogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pentabromoethylbenzene change over time. Studies have shown that pentabromoethylbenzene undergoes hydroxylation when exposed to UV irradiation, leading to the formation of hydroxylated transformation products . These transformation products exhibit different biochemical properties and may have varying long-term effects on cellular function. The stability and degradation of pentabromoethylbenzene and its transformation products are crucial factors in understanding its temporal effects.
Dosage Effects in Animal Models
The effects of pentabromoethylbenzene vary with different dosages in animal models. At low doses, pentabromoethylbenzene induces adipogenesis and lipid accumulation in adipose tissue . At higher doses, it may exhibit toxic effects, including disruption of metabolic pathways and adverse impacts on liver function. The threshold effects and toxicological profile of pentabromoethylbenzene are essential considerations in evaluating its safety.
Metabolic Pathways
Pentabromoethylbenzene is involved in metabolic pathways related to lipid metabolism and adipogenesis. It interacts with enzymes such as RXRα and PPARγ, influencing the expression of genes involved in lipid storage and adipocyte differentiation . Additionally, pentabromoethylbenzene affects metabolic flux and metabolite levels, contributing to its obesogenic effects.
Transport and Distribution
Within cells and tissues, pentabromoethylbenzene is transported and distributed through interactions with transporters and binding proteins. It is primarily localized in adipose tissue, where it accumulates and exerts its effects on lipid metabolism . The transport and distribution of pentabromoethylbenzene are critical factors in understanding its bioavailability and potential health impacts.
Subcellular Localization
Pentabromoethylbenzene exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with RXRα and PPARγ . The subcellular localization of pentabromoethylbenzene is directed by targeting signals and post-translational modifications, which determine its compartmentalization and subsequent biochemical effects.
Preparation Methods
2,3,4,5,6-Pentabromoethylbenzene is typically synthesized through the Friedel-Crafts-catalyzed bromination of ethyl benzene in an inert solvent . The reaction involves the use of bromine and a Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution of hydrogen atoms on the benzene ring with bromine atoms. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
2,3,4,5,6-Pentabromoethylbenzene is relatively unreactive due to the presence of multiple bromine atoms, which reduce the reactivity of the benzene ring . it can undergo certain types of reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to its stability.
Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,4,5,6-Pentabromoethylbenzene has several applications in scientific research and industry:
Flame Retardants: It is widely used in the production of flame-retardant materials, including epoxy resins, acrylonitrile butadiene styrene (ABS) plastics, and urethane foams.
Environmental Studies: The compound is used as a reference standard in environmental analysis to study the presence and effects of brominated flame retardants in various environmental samples.
Comparison with Similar Compounds
2,3,4,5,6-Pentabromoethylbenzene can be compared with other brominated flame retardants:
Hexabromobenzene: Similar in its use as a flame retardant, but with a different bromine content and molecular structure.
1,2,3,4,5-Pentabromobenzene: Another brominated compound with similar applications but differing in the position of bromine atoms on the benzene ring.
Tetrabromobisphenol A: Widely used in electronics and plastics, but with a different chemical structure and mechanism of action.
These comparisons highlight the unique properties of this compound, particularly its high bromine content and specific applications in flame retardancy .
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-ethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAXCDIQXHJNIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br5 | |
Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20847 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021782 | |
Record name | 2,3,4,5,6-Pentabromoethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021782 | |
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Molecular Weight |
500.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water. (NTP, 1992) | |
Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20847 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (NTP, 1992) | |
Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20847 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
85-22-3 | |
Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20847 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pentabromoethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3,4,5,6-Pentabromoethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,3,4,5-pentabromo-6-ethyl- | |
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Record name | 2,3,4,5,6-Pentabromoethylbenzene | |
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Record name | 2,3,4,5,6-pentabromoethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697LYO57KP | |
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Melting Point |
279 to 282 °F (NTP, 1992) | |
Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20847 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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